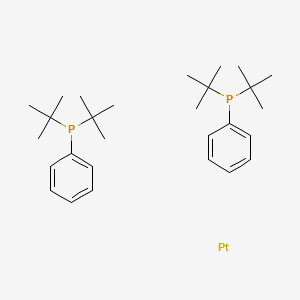

Ditert-butyl(phenyl)phosphane;platinum

Description

Significance of Bulky Tertiary Phosphine (B1218219) Ligands in Platinum Coordination Chemistry

Tertiary phosphines (PR₃) are ubiquitous and versatile ligands in coordination chemistry, particularly with platinum group metals. rsc.orgmit.edu Their utility stems from the ease with which their electronic and steric properties can be systematically modified by changing the R groups. rsc.org This fine-tuning is crucial for manipulating the catalytic properties and stability of the resulting metal complexes. rsc.org

Bulky tertiary phosphines, such as Ditert-butyl(phenyl)phosphane, play a particularly critical role. The steric hindrance imposed by the large tert-butyl groups influences the coordination number, geometry, and reactivity of the platinum center. Key effects include:

Stabilization of Reactive Species: The steric bulk can protect the metal center from unwanted side reactions or decomposition pathways, thereby stabilizing low-coordinate, highly reactive species. rsc.org In many catalytic reactions, an intermediate metal species with a single phosphine ligand is believed to be the most active, and bulky ligands can promote the formation of such species. rsc.org

Enhanced Catalytic Activity: For many catalytic processes, such as cross-coupling reactions, phosphine ligands need to be both electron-rich (basic) and sterically encumbered. rsc.org The bulkiness can enhance the rate of reductive elimination, which is often the product-forming step in catalytic cycles.

Control of Selectivity: The defined three-dimensional space created by bulky ligands around the platinum atom can influence the stereoselectivity and regioselectivity of catalytic transformations.

Modulation of Physical Properties: The hydrophobic and bulky nature of these ligands can increase the solubility of platinum complexes in organic solvents and influence their solid-state packing, which is relevant for materials science applications such as in organic light-emitting diodes (OLEDs). researchgate.netmdpi.com The introduction of bulky 3,5-di-tert-butyl-phenyl groups into the N-heterocyclic carbene (NHC) moiety of a tetradentate Pt(II) complex has been shown to improve photochemical stability and prevent undesirable host-guest interactions, leading to longer device lifetimes. mdpi.com

The steric properties of phosphine ligands are often quantified by the Tolman cone angle, a measure of the ligand's size. While the electronic effect is described by the Tolman electronic parameter (TEP), which measures the electron-donating or withdrawing strength of the ligand. The combination of these two factors allows for the rational design of platinum catalysts with desired activities.

Overview of Ditert-butyl(phenyl)phosphane;platinum Complexes in Research

Research into platinum complexes featuring bulky phosphine ligands like Ditert-butyl(phenyl)phosphane has led to the synthesis and characterization of a variety of structures, primarily involving platinum in the 0, +2, and occasionally +4 oxidation states. The synthesis of these complexes typically involves the reaction of a suitable platinum precursor, such as K₂[PtCl₄] or Pt(cod)₂, with the phosphine ligand. e3s-conferences.orgacs.org

Commonly studied complexes are of the general formula cis-[PtCl₂(PR₃)₂] or trans-[PtCl₂(PR₃)₂]. The choice of solvent and reaction conditions can often direct the stereochemical outcome. For instance, the synthesis of cis-platinum complexes bearing phosphine ligands has been achieved starting from cis-[PtCl₂(PPh₃)₂]. nih.gov The characterization of these compounds relies heavily on spectroscopic techniques, particularly ³¹P and ¹⁹⁵Pt NMR, which provide crucial information about the coordination environment of the platinum center. e3s-conferences.orgnih.govnih.gov Single-crystal X-ray diffraction provides definitive structural data, including bond lengths and angles. nih.govnih.govnih.gov

While specific research focusing exclusively on this compound is part of a broader research area, studies on structurally similar complexes provide significant insight. For example, detailed structural analyses have been performed on platinum(II) complexes with di-tert-butylisopropylphosphine sulfide (B99878) ligands, [PtCl₂(tBu₂iPrPS)₂], revealing a trans configuration with a square-planar geometry at the metal atom. nih.gov

Below is a table summarizing typical structural parameters for a related square-planar Platinum(II) phosphine complex.

| Structural Parameter | Value | Compound |

| Pt-P Bond Length | ~2.30 Å | trans-[PtCl₂(phosphine)₂] type |

| Pt-Cl Bond Length | ~2.30 Å | trans-[PtCl₂(phosphine)₂] type |

| P-Pt-P Bond Angle | 180° | trans-[PtCl₂(phosphine)₂] type |

| Cl-Pt-Cl Bond Angle | 180° | trans-[PtCl₂(phosphine)₂] type |

| P-Pt-Cl Bond Angle | ~90° | trans-[PtCl₂(phosphine)₂] type |

| Data are generalized from typical square-planar Pt(II) complexes. |

Academic Research Objectives and Scope for this compound

The academic pursuit of this compound and related bulky phosphine complexes is driven by several key objectives, primarily centered on catalysis and materials science.

In Catalysis:

Development of High-Efficiency Catalysts: A major goal is the creation of robust and highly active platinum catalysts for important organic transformations. snnu.edu.cn Platinum(0) complexes with bulky phosphine ligands have been shown to be efficient catalysts for processes like the selective hydrosilylation of terminal alkynes. rsc.org The ligand's bulk is crucial for achieving high selectivity and turnover numbers.

Mechanistic Studies: These complexes serve as valuable models for studying fundamental organometallic reaction mechanisms. By systematically varying the steric and electronic properties of the phosphine ligand, researchers can gain insights into reaction pathways, intermediates, and transition states, which is essential for designing more efficient catalysts. chemimpex.com

Asymmetric Catalysis: The development of chiral versions of bulky phosphine ligands is a key objective for asymmetric catalysis, enabling the synthesis of enantiomerically pure compounds, which is of paramount importance in the pharmaceutical industry. snnu.edu.cn

In Materials Science and Other Areas:

Photoluminescent Materials: Platinum(II) complexes are known for their phosphorescent properties and are investigated as dopants in OLEDs. mdpi.com Research focuses on designing ligands like Ditert-butyl(phenyl)phosphane that can tune the emission color, increase the photoluminescence quantum yield (PLQY), and enhance the operational stability of the devices. The steric bulk helps to suppress intermolecular interactions that can quench luminescence. mdpi.com

Metallodrugs: There is an interest in developing platinum complexes as potential anticancer agents. The use of bulky, hydrophobic phosphine ligands can increase the cytotoxicity of the complexes, potentially overcoming resistance mechanisms associated with traditional platinum drugs like cisplatin. researchgate.net

Precursors for Nanomaterials: Platinum-phosphine complexes can also serve as precursors for the synthesis of platinum nanoparticles (Pt NPs). For example, a complex, [Pt(dtc)₂(dppp)]n, was converted into Pt NPs using ultrasound. e3s-conferences.org

The scope of research is broad, encompassing the synthesis of discrete molecular complexes, their application in homogeneous catalysis, their incorporation into advanced materials, and their evaluation for biological activity. researchgate.netresearchgate.net The overarching goal is to leverage the unique properties conferred by the Ditert-butyl(phenyl)phosphane ligand to achieve enhanced performance and novel functionality in a wide range of chemical applications.

Structure

3D Structure of Parent

Properties

CAS No. |

59765-06-9 |

|---|---|

Molecular Formula |

C28H46P2Pt |

Molecular Weight |

639.7 g/mol |

IUPAC Name |

ditert-butyl(phenyl)phosphane;platinum |

InChI |

InChI=1S/2C14H23P.Pt/c2*1-13(2,3)15(14(4,5)6)12-10-8-7-9-11-12;/h2*7-11H,1-6H3; |

InChI Key |

KXDJIUYPXMVARU-UHFFFAOYSA-N |

Canonical SMILES |

CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.CC(C)(C)P(C1=CC=CC=C1)C(C)(C)C.[Pt] |

Origin of Product |

United States |

Synthesis and Isolation Methodologies for Ditert Butyl Phenyl Phosphane;platinum Complexes

Synthetic Approaches to Ditert-butyl(phenyl)phosphane

The synthesis of tertiary phosphines such as di-tert-butyl(phenyl)phosphane often involves the reaction of a halophosphine with an organometallic reagent. rsc.org A common and effective method for preparing di-tert-butyl(phenyl)phosphane is through the reaction of di-tert-butylphosphinous chloride with a phenyllithium (B1222949) reagent. google.com In this nucleophilic substitution reaction, the phenyl group from the organolithium compound displaces the chloride on the phosphorus atom.

Another widely used approach involves the use of Grignard reagents. rsc.orgrsc.org This method would entail the reaction of di-tert-butylphosphinous chloride with phenylmagnesium bromide. The Grignard reagent, prepared from bromobenzene (B47551) and magnesium, acts as the source of the phenyl nucleophile. While organolithium reagents are often more reactive, Grignard reagents provide a viable and frequently used alternative. nih.gov

A general scheme for these syntheses is presented below:

Method 1: Using an Organolithium Reagent

Reactants: Di-tert-butylphosphinous chloride ((t-Bu)₂PCl) and Phenyllithium (PhLi)

Solvent: Typically an ether solvent like diethyl ether or tetrahydrofuran (B95107) (THF). google.com

Reaction: (t-Bu)₂PCl + PhLi → (t-Bu)₂PPh + LiCl

Method 2: Using a Grignard Reagent

Reactants: Di-tert-butylphosphinous chloride ((t-Bu)₂PCl) and Phenylmagnesium bromide (PhMgBr)

Solvent: Commonly tetrahydrofuran (THF). rsc.org

Reaction: (t-Bu)₂PCl + PhMgBr → (t-Bu)₂PPh + MgBrCl

The choice between these methods can depend on the availability of starting materials, desired reaction conditions, and scale of the synthesis.

Preparation of Platinum Precursors for Coordination with Ditert-butyl(phenyl)phosphane

Several platinum(II) compounds serve as common precursors for the synthesis of platinum-phosphine complexes. The selection of the precursor can influence the final product's geometry and the reaction conditions required. Two of the most frequently utilized precursors are potassium tetrachloroplatinate(II) (K₂PtCl₄) and dichloro(1,5-cyclooctadiene)platinum(II) ([PtCl₂(cod)]).

Potassium Tetrachloroplatinate(II) (K₂PtCl₄): This reddish-orange salt is a fundamental starting material in platinum chemistry. wikipedia.org It is commercially available and can be prepared from platinum ores or by the reduction of the corresponding hexachloroplatinate salt. wikipedia.orggoogle.com K₂PtCl₄ is soluble in water, from which it can be reacted with phosphine (B1218219) ligands. wikipedia.org

Table 1: Properties of Potassium Tetrachloroplatinate(II)

| Property | Value |

|---|---|

| Chemical Formula | K₂PtCl₄ |

| Molar Mass | 415.09 g/mol |

| Appearance | Reddish-orange solid |

Dichloro(1,5-cyclooctadiene)platinum(II) ([PtCl₂(cod)]): This organometallic compound is another excellent precursor for synthesizing platinum complexes because the 1,5-cyclooctadiene (B75094) (cod) ligand is easily displaced. nih.govwikipedia.org The synthesis of [PtCl₂(cod)] is typically achieved by reacting K₂PtCl₄ with 1,5-cyclooctadiene in an aqueous or mixed solvent system. wikipedia.orggoogle.com The resulting complex is a colorless solid, stable in air, and soluble in many organic solvents, making it a versatile starting material. nih.gov

Table 2: Synthesis and Properties of Dichloro(1,5-cyclooctadiene)platinum(II)

| Parameter | Description |

|---|---|

| Synthesis Reaction | K₂PtCl₄ + C₈H₁₂ → PtCl₂(C₈H₁₂) + 2 KCl wikipedia.org |

| Appearance | Colorless solid wikipedia.org |

| Molar Mass | 374.17 g/mol |

| Key Feature | The cod and chloride ligands are readily displaced, allowing for the formation of a wide range of derivatives. nih.govwikipedia.org |

Coordination Reactions for Ditert-butyl(phenyl)phosphane;platinum Complex Formation

The formation of di-tert-butyl(phenyl)phosphane;platinum complexes typically involves the reaction of the phosphine ligand with a suitable platinum(II) precursor. The stoichiometry of the reaction determines the nature of the final product. Commonly, square planar platinum(II) complexes with the general formula cis-[PtCl₂(P(tBu)₂Ph)₂] or trans-[PtCl₂(P(tBu)₂Ph)₂] are formed.

A standard method for this coordination is the direct reaction of K₂PtCl₄ with two equivalents of the phosphine ligand. wikipedia.org This reaction is analogous to the synthesis of cis-bis(triphenylphosphine)platinum chloride, where the chloride ligands on the [PtCl₄]²⁻ anion are displaced by the phosphine. wikipedia.org Due to the strong trans effect of the phosphine ligand, the cis isomer is often the thermodynamically favored product. wikipedia.org

Reaction Scheme: K₂PtCl₄ + 2 P(tBu)₂Ph → cis-[PtCl₂(P(tBu)₂Ph)₂] + 2 KCl

Alternatively, using [PtCl₂(cod)] as the precursor, the cod ligand can be displaced by the di-tert-butyl(phenyl)phosphane ligand. This reaction is often carried out in an organic solvent where both the precursor and the ligand are soluble. nih.gov

Reaction Scheme: [PtCl₂(cod)] + 2 P(tBu)₂Ph → cis-[PtCl₂(P(tBu)₂Ph)₂] + cod

The steric bulk of the di-tert-butyl(phenyl)phosphane ligand plays a significant role in the stereochemistry and stability of the resulting complex.

Purification and Isolation Techniques for this compound Complexes

Following the coordination reaction, the newly formed platinum complex must be separated from byproducts, unreacted starting materials, and the solvent. The choice of purification method depends on the stability and solubility of the complex.

Crystallization: Crystallization is a primary method for purifying solid platinum-phosphine complexes. This technique relies on the differential solubility of the complex in a given solvent or solvent mixture at varying temperatures. The crude product is dissolved in a suitable hot solvent, and upon cooling, the pure complex crystallizes out, leaving impurities in the solution. Slow evaporation or vapor diffusion techniques can be employed to obtain high-quality crystals suitable for X-ray diffraction analysis. nih.gov

Chromatography: Column chromatography can be used for the separation of platinum complexes based on their differential adsorption onto a stationary phase (e.g., silica (B1680970) gel or alumina). A suitable eluent is passed through the column to separate the components of the reaction mixture. This method is particularly useful for separating isomers or complexes with similar solubilities.

Characterization: Once isolated, the purity and structure of the di-tert-butyl(phenyl)phosphane;platinum complexes are confirmed using various spectroscopic techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Multinuclear NMR is a powerful tool for characterizing these complexes. uoc.grnih.gov

³¹P NMR provides information about the chemical environment of the phosphorus atoms and can confirm their coordination to the platinum center. The presence of satellite peaks due to coupling with the ¹⁹⁵Pt isotope is a definitive indicator of P-Pt bond formation. scm.comresearchgate.net

¹⁹⁵Pt NMR gives direct information about the platinum nucleus and its coordination sphere. scm.comresearchgate.net

¹H and ¹³C NMR are used to characterize the organic ligands.

X-ray Crystallography: Single-crystal X-ray diffraction provides unambiguous structural information, including bond lengths, bond angles, and the precise geometry of the complex in the solid state. uef.fi

These purification and characterization techniques are essential to ensure the quality and confirm the identity of the synthesized di-tert-butyl(phenyl)phosphane;platinum complexes.

Structural Elucidation and Stereochemical Analysis of Ditert Butyl Phenyl Phosphane;platinum

X-ray Crystallographic Studies of Ditert-butyl(phenyl)phosphane;platinum Complexes

X-ray diffraction studies have provided detailed insights into the molecular architecture of platinum complexes containing ditert-butyl(phenyl)phosphane ligands. These studies are crucial for understanding the electronic and steric effects that govern the chemistry of these compounds.

The square-planar platinum(II) complex, cis-Bis(di-tert-butylphenylphosphine)dichloroplatinum(II), which features two bulky phosphine (B1218219) ligands in a cis arrangement, has been characterized by X-ray diffraction. researchgate.netacs.org The crystals of this complex belong to the monoclinic space group P2₁/c. researchgate.net The platinum atom at the center of the complex exhibits a slightly distorted square-planar geometry. researchgate.net

Below are the crystallographic data for cis-Bis(di-tert-butylphenylphosphine)dichloroplatinum(II):

| Parameter | Value |

| Formula | C₂₈H₄₆Cl₂P₂Pt |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 11.211 (1) |

| b (Å) | 14.621 (1) |

| c (Å) | 18.157 (2) |

| **β (°) ** | 102.38 (2) |

| Z | 4 |

Data sourced from Porzio, Musco, & Immirzi (1980). researchgate.net

The bond lengths and angles within these complexes provide a quantitative measure of the steric and electronic interactions at play. In cis-Bis(di-tert-butylphenylphosphine)dichloroplatinum(II), the platinum-phosphorus (Pt-P) bond distance is a key parameter. For comparison, the Pt-P distance in Bis(tri-tert-butylphosphine)platinum(0) was determined to be 2.249 (3) Å. researchgate.net The specific Pt-P bond lengths in the cis-dichloro complex, along with the various bond angles, reveal the extent of distortion from an ideal square-planar geometry, largely attributable to the steric demands of the bulky phosphine ligands. researchgate.net The phenyl rings of the phosphine ligands are oriented at dihedral angles of 82.21 (11)° and 79.98 (11)° with respect to the mean plane formed by the PtCl₂P₂ atoms. researchgate.net

Platinum(II) complexes typically adopt a square-planar geometry, which can lead to the formation of cis and trans isomers. researchgate.net The choice between these isomeric forms is heavily influenced by the steric and electronic properties of the ligands. researchgate.net In the case of complexes with bulky tertiary phosphines like ditert-butyl(phenyl)phosphane, the steric hindrance between adjacent ligands can dictate the preferred isomer. researchgate.netacs.org The isolation and characterization of the cis isomer of Bis(di-tert-butylphenylphosphine)dichloroplatinum(II) is significant because it demonstrates that the steric repulsion between the two large phosphine ligands does not preclude their adjacent coordination. researchgate.net The stability of the cis configuration is noteworthy, as bulky ligands often favor a trans arrangement to minimize steric strain. mdpi.com

Influence of Ditert-butyl(phenyl)phosphane Steric Hindrance on Platinum Coordination Geometry

The concept of "meshing" or the interdigitation of bulky ligands is crucial for understanding how sterically demanding groups can be accommodated in a coordination sphere. acs.org In cis-Bis(di-tert-butylphenylphosphine)dichloroplatinum(II), the two bulky phosphine ligands are positioned cis to each other, a configuration that necessitates a degree of conformational adjustment to minimize unfavorable steric interactions. researchgate.netacs.org The ability of these ligands to "mesh" effectively allows for the stability of the cis isomer. This meshing involves the arrangement of the tert-butyl and phenyl groups in a way that reduces direct clashes, thereby stabilizing a geometry that might otherwise be considered sterically unfavorable. researchgate.net

In-depth Analysis of this compound Remains Elusive in Scientific Literature

The study of the solution-phase behavior of platinum complexes, particularly those with bulky phosphine ligands like ditert-butyl(phenyl)phosphane, is crucial for understanding their reactivity, stability, and potential applications in areas such as catalysis. Such analyses typically involve techniques like variable-temperature Nuclear Magnetic Resonance (NMR) spectroscopy to probe dynamic processes such as restricted rotation around the platinum-phosphorus bond and to identify different conformational isomers present in solution.

However, searches for specific data, including rotational energy barriers, coalescence temperatures for dynamic NMR signals, and the characterization of distinct conformers of this compound complexes, have not yielded the specific research findings required. General principles from studies on analogous platinum complexes with other sterically demanding phosphine ligands suggest that significant steric hindrance from the tert-butyl groups would likely lead to restricted rotation and potentially observable dynamic behavior. For instance, in many square planar platinum(II) complexes with bulky phosphine ligands, rotation around the Pt-P bond is a key dynamic process that can be quantified using NMR techniques. This rotation can be influenced by factors such as the nature of the other ligands on the platinum center and the solvent used.

Despite the general understanding of these phenomena in related systems, the specific experimental values and detailed conformational landscape for this compound have not been reported. Without such dedicated research, a detailed discussion of its solution-phase conformational analysis and dynamic behavior, including the creation of data tables with specific research findings, cannot be accurately generated at this time. Further experimental and computational studies are needed to elucidate the specific structural and dynamic properties of this compound in solution.

Coordination Chemistry Principles of Ditert Butyl Phenyl Phosphane;platinum

Electronic Properties of Ditert-butyl(phenyl)phosphane Ligand and its Modulation on Platinum

The electronic nature of a phosphine (B1218219) ligand is a critical determinant of the properties of its metal complexes. The di-tert-butyl(phenyl)phosphane ligand is a strong electron donor, a characteristic that significantly influences the electronic environment of a platinum center to which it is coordinated. This electron-donating capacity can be quantified using the Tolman Electronic Parameter (TEP). The TEP is an experimentally derived value based on the CO stretching frequency in nickel carbonyl complexes, with lower frequencies indicating stronger electron donation from the phosphine ligand. wikipedia.orgchemrxiv.org

While the specific TEP for di-tert-butyl(phenyl)phosphane is not extensively reported, it can be compared to structurally similar phosphines. For instance, tri-tert-butylphosphine (B79228) (P(tBu)3), which has three bulky alkyl groups, is one of the most electron-donating phosphines known, with a TEP of 2056.1 cm⁻¹. wikipedia.org Given that alkyl groups are generally more electron-donating than aryl groups, it is expected that di-tert-butyl(phenyl)phosphane would be a slightly weaker donor than P(tBu)3 but still a significantly strong σ-donor. The presence of the phenyl group can allow for some π-acceptor character through interaction with the phosphorus d-orbitals, but the primary electronic effect is strong σ-donation from the phosphorus lone pair to the platinum center. uef.fi

This strong electron donation from the di-tert-butyl(phenyl)phosphane ligand increases the electron density on the platinum atom. This modulation of the electronic properties of platinum has several consequences:

Stabilization of the Platinum Center: The increased electron density on the platinum can stabilize the metal center, particularly in its common +2 oxidation state.

Influence on Other Ligands: The enhanced electron density on the platinum can affect the bonding and reactivity of other ligands attached to the metal through the trans-influence and trans-effect. A strong σ-donor like di-tert-butyl(phenyl)phosphane will weaken the bond to the ligand in the trans position.

Spectroscopic Signatures: The electronic environment around the platinum nucleus is directly reflected in its nuclear magnetic resonance (NMR) spectroscopic properties. The 195Pt NMR chemical shift is particularly sensitive to the nature of the coordinated ligands. st-andrews.ac.ukhuji.ac.il Stronger electron-donating phosphines generally lead to a more shielded (more negative) 195Pt chemical shift. st-andrews.ac.uk Similarly, the 31P NMR chemical shifts and the magnitude of the one-bond platinum-phosphorus coupling constant (¹JPt-P) are indicative of the electronic interactions within the complex. researchgate.netnih.gov

The following table provides a comparison of Tolman Electronic Parameters for related phosphine ligands, which helps to contextualize the electronic properties of di-tert-butyl(phenyl)phosphane.

| Ligand | Tolman Electronic Parameter (TEP) (cm⁻¹) |

| P(t-Bu)₃ | 2056.1 wikipedia.org |

| PMe₃ | 2064.1 wikipedia.org |

| PPh₃ | 2068.9 wikipedia.org |

| P(OEt)₃ | 2076.3 wikipedia.org |

This table is for comparative purposes to illustrate the strong electron-donating nature of bulky alkylphosphines.

Coordination Modes of Ditert-butyl(phenyl)phosphane with Platinum Centers

Di-tert-butyl(phenyl)phosphane typically acts as a monodentate ligand, coordinating to a platinum center through its lone pair of electrons on the phosphorus atom. The steric bulk of the two tert-butyl groups plays a significant role in determining the coordination number and geometry of the resulting platinum complexes. semanticscholar.org

In platinum(0) complexes, it is common to find coordination numbers of two or three with bulky phosphine ligands. For instance, complexes of the type [Pt(P(tBu)₂Ph)₂] would be expected to adopt a linear or near-linear geometry. Similarly, in platinum(II) complexes, which typically favor a square planar geometry, the steric hindrance from the di-tert-butyl(phenyl)phosphane ligands can influence the feasibility of certain isomers. For a complex like cis-[PtCl₂(P(tBu)₂Ph)₂], significant steric repulsion between the bulky phosphine ligands would be expected. Consequently, the trans isomer is often more stable for complexes with bulky phosphine ligands. nih.gov

While di-tert-butyl(phenyl)phosphane itself is a monodentate ligand, related diphosphine ligands can exhibit different coordination modes, such as chelation or bridging, depending on the length and flexibility of the linker between the two phosphorus atoms. tandfonline.com The principles of phosphine coordination to platinum are illustrated by the variety of known structures, though specific structural data for simple di-tert-butyl(phenyl)phosphane complexes of platinum are not as prevalent in the literature as for other common phosphines.

The table below summarizes key structural parameters for a representative platinum(II) phosphine complex, illustrating typical bond lengths and angles.

| Complex | Pt-P Bond Length (Å) | Pt-Cl Bond Length (Å) | P-Pt-P Angle (°) | Cl-Pt-Cl Angle (°) |

| trans-[PtCl₂(PEt₃)₂] | 2.315 | 2.301 | 180 | 180 |

Data for trans-[PtCl₂(PEt₃)₂] is provided as a general example of a trans-platinum(II) phosphine complex. nih.gov

Formation of P,C Metallacycles in Platinum Complexes involving Ditert-butyl(phenyl)phosphane Derivatives

A significant aspect of the reactivity of platinum complexes with bulky phosphine ligands, including derivatives of di-tert-butyl(phenyl)phosphane, is the propensity for intramolecular C-H bond activation, leading to the formation of P,C metallacycles. This process, often referred to as cyclometalation, involves the activation of a C-H bond within the phosphine ligand by the platinum center, resulting in a stable cyclic structure containing a platinum-carbon bond. acs.orgmdpi.com

For di-tert-butyl(phenyl)phosphane, two primary sites for C-H activation exist: the phenyl ring and the tert-butyl groups. Activation of a C-H bond on the phenyl ring, typically at the ortho position, would lead to a five-membered platinacycle. This type of ortho-metalation is a well-established reaction pathway for many arylphosphine ligands. uef.fi

Alternatively, C-H activation can occur at one of the methyl groups of a tert-butyl substituent. This process results in the formation of a four-membered platinaphosphacyclobutane ring. The facile intramolecular metalation of tri-tert-butylphosphine at a methyl group to form a four-membered ring has been observed in reactions with platinum(II) and palladium(II) complexes. semanticscholar.org This suggests that a similar pathway would be accessible for di-tert-butyl(phenyl)phosphane. The formation of these metallacycles is often driven by the steric congestion around the metal center, which brings the C-H bonds of the ligand into close proximity with the platinum atom. acs.org

The formation of these P,C metallacycles can significantly alter the properties and reactivity of the platinum complex. The resulting cyclometalated ligand is a bidentate, anionic ligand, which can impart greater stability to the complex.

Ligand Exchange Reactions and Substituent Effects on Platinum Coordination

Ligand exchange reactions are fundamental to the coordination chemistry of platinum. In these reactions, a ligand in the coordination sphere of the platinum is replaced by another ligand from the surrounding solution. The rate and mechanism of these reactions are highly dependent on several factors, including the nature of the entering and leaving ligands, the other ligands present in the complex (particularly the ligand trans to the leaving group), and the steric and electronic properties of the phosphine ligands. nih.govuu.nlresearchgate.net

The bulky and strongly electron-donating nature of di-tert-butyl(phenyl)phosphane influences its role in ligand exchange reactions in several ways:

Steric Hindrance: The large steric profile of di-tert-butyl(phenyl)phosphane can hinder the approach of an incoming ligand, potentially slowing down associative ligand exchange pathways. Conversely, its steric bulk can also promote dissociative pathways by creating strain in the ground state of the complex. semanticscholar.org

Strong Pt-P Bond: As a strong σ-donor, di-tert-butyl(phenyl)phosphane forms a strong bond with platinum. This can make it a poor leaving group, disfavoring its own substitution.

trans-Effect: The strong trans-effect of phosphine ligands, including di-tert-butyl(phenyl)phosphane, labilizes the ligand positioned opposite to it in a square planar complex, facilitating its substitution. acs.org

Substituents on the phenyl ring of di-tert-butyl(phenyl)phosphane can be used to fine-tune its electronic properties, which in turn affects its coordination to platinum and its influence on ligand exchange rates. Electron-withdrawing substituents on the phenyl ring would decrease the electron-donating ability of the phosphine, weakening the Pt-P bond and potentially making it a better leaving group. Conversely, electron-donating substituents would enhance its donor properties, strengthening the Pt-P bond. manchester.ac.uk These substituent effects can be systematically studied to modulate the reactivity of the platinum complexes for applications in catalysis and other areas. nih.gov

Spectroscopic Characterization Techniques in Ditert Butyl Phenyl Phosphane;platinum Research

Nuclear Magnetic Resonance (NMR) Spectroscopy in Ditert-butyl(phenyl)phosphane;platinum Analysis

NMR spectroscopy is a cornerstone technique for the characterization of this compound complexes in solution. By analyzing the spectra of various nuclei, particularly ³¹P, ¹H, and ¹³C, researchers can deduce a wealth of structural information.

³¹P NMR spectroscopy is exceptionally informative for studying platinum-phosphine complexes. The phosphorus atom in the ditert-butyl(phenyl)phosphane ligand acts as a sensitive probe of its electronic environment. The coordination of the phosphine (B1218219) to the platinum center results in a significant change in the ³¹P chemical shift (δ) compared to the free ligand.

A key diagnostic feature in the ³¹P{¹H} NMR spectrum of a platinum-phosphine complex is the presence of satellite peaks flanking the main resonance. These satellites arise from the coupling between the ³¹P nucleus and the NMR-active ¹⁹⁵Pt isotope, which has a natural abundance of 33.8%. The magnitude of this one-bond coupling constant, denoted as ¹J(Pt,P), provides direct evidence of the Pt-P bond and offers valuable information about the nature of the platinum-phosphine linkage. researchgate.net

The value of ¹J(Pt,P) is influenced by several factors, including the oxidation state of the platinum, the nature of the other ligands in the coordination sphere (the trans influence), and the geometry of the complex. researchgate.netresearchgate.net For instance, platinum(II) complexes typically exhibit ¹J(Pt,P) values in the range of 2400–4000 Hz, while platinum(0) complexes often show larger coupling constants. mdpi.com The magnitude of the ¹J(Pt,P) coupling constant is also correlated with the Pt-P bond length. scispace.com

For a typical square-planar platinum(II) complex, such as cis-[PtCl₂(P(tBu)₂Ph)₂], the two equivalent phosphine ligands would give rise to a single resonance in the ³¹P{¹H} NMR spectrum, accompanied by ¹⁹⁵Pt satellites.

Table 1: Representative ³¹P NMR Data for Platinum-Phosphine Complexes

| Compound Type | Typical ³¹P Chemical Shift (δ, ppm) | Typical ¹J(Pt,P) (Hz) |

|---|---|---|

| trans-[PtCl₂(PR₃)₂] | 10 – 25 | 2400 – 2800 |

| cis-[PtCl₂(PR₃)₂] | 0 – 15 | 3400 – 3800 |

Note: The values presented are typical ranges for tertiary phosphine complexes and can vary based on the specific phosphine and other ligands.

¹H and ¹³C NMR spectroscopy are used to characterize the organic ligand framework of this compound complexes, confirming the presence and integrity of the tert-butyl and phenyl groups.

In the ¹H NMR spectrum, the protons of the tert-butyl groups typically appear as a sharp singlet or a doublet if coupled to phosphorus, usually found in the upfield region (around 1.0–1.5 ppm). The phenyl protons resonate in the aromatic region (approximately 7.0–8.0 ppm). Upon coordination to platinum, the chemical shifts of these protons can be subtly altered due to changes in the electronic environment and steric effects. The coupling of protons to the ³¹P nucleus (nJ(P,H)) can provide additional structural information.

The ¹³C{¹H} NMR spectrum provides complementary information. The carbon atoms of the tert-butyl groups (both methyl and quaternary carbons) and the phenyl ring can be identified. Coordination to platinum affects the chemical shifts of the carbon atoms, particularly the ipso-carbon of the phenyl ring and the carbons of the tert-butyl groups that are closer to the phosphorus atom. Furthermore, coupling to both ³¹P and ¹⁹⁵Pt can be observed for carbons close to the metal center, providing further confirmation of the complex's structure. acs.org

Table 2: Expected ¹H and ¹³C NMR Chemical Shift Regions for Coordinated Ditert-butyl(phenyl)phosphane

| Group | Nucleus | Expected Chemical Shift (δ, ppm) |

|---|---|---|

| tert-Butyl (CH₃) | ¹H | 1.2 – 1.6 |

| tert-Butyl (CH₃) | ¹³C | 30 – 33 |

| tert-Butyl (C(CH₃)₃) | ¹³C | 35 – 38 |

| Phenyl (Ar-H) | ¹H | 7.2 – 7.8 |

Note: These are approximate ranges and can shift upon coordination. Coupling to ³¹P is expected for nuclei within 2-4 bonds of the phosphorus atom.

Vibrational Spectroscopy (IR, Raman) for Structural Assignment in this compound

Infrared (IR) and Raman spectroscopy are powerful tools for investigating the vibrational modes of this compound complexes, providing a snapshot of the molecular structure in the solid state. These techniques are particularly useful for identifying the presence of specific bonds and for determining the geometry of the complex.

In the far-infrared region of the spectrum (typically below 600 cm⁻¹), characteristic stretching vibrations of the platinum-ligand bonds can be observed. The Pt-P stretching vibration (ν(Pt-P)) is a key diagnostic band. nih.gov For complexes containing other ligands, such as halides, the Pt-X (e.g., Pt-Cl) stretching frequencies are also informative.

For square-planar complexes of the type [PtCl₂(P(tBu)₂Ph)₂], vibrational spectroscopy can be used to distinguish between cis and trans isomers. According to group theory selection rules, the cis isomer (C₂ᵥ symmetry) is expected to show two IR-active and two Raman-active ν(Pt-Cl) bands, as well as two ν(Pt-P) bands. In contrast, the trans isomer (D₂ₕ symmetry) exhibits only one IR-active ν(Pt-Cl) and one IR-active ν(Pt-P) band due to its center of symmetry. rsc.org

Table 3: Typical Vibrational Frequencies for Platinum-Phosphine Complexes

| Vibrational Mode | Isomer | Typical Frequency Range (cm⁻¹) |

|---|---|---|

| ν(Pt-Cl) | cis | 330 – 290 (two bands) |

| ν(Pt-Cl) | trans | ~340 (one band) |

| ν(Pt-P) | cis | 450 – 400 (two bands) |

Note: Frequencies are approximate and depend on the full composition and solid-state packing of the complex.

Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination

Mass spectrometry (MS) is employed to determine the molecular weight of the this compound complex and to gain insight into its stability and fragmentation pathways. Soft ionization techniques like Electrospray Ionization (ESI-MS) or Matrix-Assisted Laser Desorption/Ionization (MALDI-MS) are often used to observe the intact molecular ion. uvic.ca

The mass spectrum of a platinum-containing complex is readily identifiable due to the characteristic isotopic pattern of platinum (¹⁹⁴Pt, 32.9%; ¹⁹⁵Pt, 33.8%; ¹⁹⁶Pt, 25.3%; ¹⁹⁸Pt, 7.2%). The observed isotopic distribution for the molecular ion must match the theoretical pattern for a species containing one platinum atom.

Tandem mass spectrometry (MS/MS) can be used to study the fragmentation of the molecular ion. For organometallic complexes, fragmentation often involves the sequential loss of neutral ligands. uvic.ca In the case of a this compound complex, common fragmentation pathways could include the loss of a tert-butyl group (as isobutylene (B52900) or a tert-butyl radical) or a phenyl group from the phosphine ligand. nih.gov This fragmentation data helps to confirm the connectivity of the atoms within the complex.

Table 4: Expected Mass Spectrometry Fragments for a [PtCl₂(P(tBu)₂Ph)]-type Complex

| Ion | Description |

|---|---|

| [M]⁺ | Molecular Ion |

| [M - Cl]⁺ | Loss of a chlorine ligand |

| [M - C₄H₉]⁺ | Loss of a tert-butyl group |

| [M - Ph]⁺ | Loss of a phenyl group |

Note: 'M' represents the parent complex. The relative abundance of fragments depends on the ionization method and collision energy.

Reactivity and Reaction Pathways of Ditert Butyl Phenyl Phosphane;platinum Complexes

Reactions of Ditert-butyl(phenyl)phosphane with Platinum(II) Starting Materials

The reaction of ditert-butyl(phenyl)phosphane with platinum(II) precursors often leads to the formation of stable, coordinatively unsaturated complexes. The steric bulk of the phosphine (B1218219) ligand plays a crucial role in preventing the coordination of additional ligands, thereby influencing the geometry and reactivity of the resulting complexes.

Research has shown that the reaction of tri-tert-butylphosphine (B79228), a structurally similar and even bulkier phosphine, with platinum(II) halides results in facile intramolecular metalation. semanticscholar.org This process, known as cyclometalation, involves the activation of a C-H bond of a tert-butyl group, leading to the formation of a stable five-membered ring structure. This transformation highlights the tendency of bulky phosphine ligands to undergo intramolecular C-H activation when coordinated to an electron-deficient metal center like platinum(II).

In a related context, studies on arylpalladium(II) halide complexes with hindered phosphines, including tri-tert-butylphosphine and adamantyl-di-tert-butylphosphine, have demonstrated the formation of monomeric complexes stabilized by agostic interactions. berkeley.edu These interactions, involving a weak bond between a C-H bond and the metal center, are precursors to full C-H activation and cyclometalation. The reaction of these complexes with various nucleophiles provides insight into their intermediacy in cross-coupling reactions. berkeley.edu

The reaction of ditert-butyl(phenyl)phosphane with platinum(II) starting materials can be generalized by the following reaction scheme, which often results in either simple ligand substitution or cyclometalation, depending on the reaction conditions and the nature of the other ligands on the platinum center.

Table 1: Representative Reactions of Bulky Phosphines with Platinum(II) Precursors

| Platinum(II) Precursor | Bulky Phosphine Ligand | Reaction Conditions | Major Product(s) | Reference |

| [PtCl2(cod)] | P(t-Bu)3 | Toluene, reflux | Cyclometalated Pt(II) complex | semanticscholar.org |

| [Pd(OAc)2] | P(t-Bu)3 | Room Temperature | Cyclometalated Pd(II) complex | researchgate.net |

| (Ph)(P(1-Ad)(t-Bu)2)PdBr | P(t-Bu)3 | Not specified | Ligand exchange and reductive elimination products | berkeley.edu |

cod = 1,5-cyclooctadiene (B75094); OAc = acetate; 1-Ad = 1-adamantyl

Reactions of Ditert-butyl(phenyl)phosphane with Platinum(0) Starting Materials

The reactions of ditert-butyl(phenyl)phosphane with platinum(0) starting materials typically yield coordinatively unsaturated and highly reactive complexes. The large cone angle of the phosphine ligand favors the formation of low-coordinate species, which are often key intermediates in catalytic cycles.

For instance, cyclohexyneplatinum(0) complexes containing di-t-butylphenylphosphine have been synthesized by reacting two-coordinate PtL2 complexes with 1,2-dibromocyclohexene (B3383802) and sodium amalgam. researchgate.net These complexes exhibit interesting reactivity; for example, they react with HCl to form η¹-cyclohexen-1-yl complexes. researchgate.net In the presence of oxygen, the cyclohexyne (B14742757) ligand can be completely displaced to form a dioxygen complex, demonstrating the ability of the bulky phosphine to stabilize reactive platinum(0) species. researchgate.net

Furthermore, one-electron oxidation of platinum(0) bis(phosphine) complexes, including those with tri-tert-butylphosphine, leads to the formation of stable d9 metalloradicals of the form [Pt(PR3)2]+. nih.gov The stability and subsequent reactivity of these platinum(I) radicals are highly dependent on the steric bulk of the phosphine ligand and the solvent. nih.gov For [Pt(P(t-Bu)3)2]+, cyclometalation is a prominent reaction pathway, leading to the formation of a platinum(II) metallocycle and a platinum(II) hydride complex. nih.gov

Table 2: Reactivity of Platinum(0) Complexes with Bulky Phosphines

| Platinum(0) Precursor | Bulky Phosphine Ligand | Reagent | Major Product | Reference |

| Pt(P(t-Bu)2Ph)2 | - | 1,2-dibromocyclohexene, Na/Hg | Pt(C6H8)(P(t-Bu)2Ph)2 | researchgate.net |

| Pt(C6H8)(P(t-Bu)2Ph)2 | - | HCl | trans-PtCl(C6H9)(P(t-Bu)2Ph)2 | researchgate.net |

| Pt(P(t-Bu)3)2 | - | One-electron oxidant | [Pt(P(t-Bu)3)2]+ | nih.gov |

| [Pt(P(t-Bu)3)2]+ | - | Spontaneous in THF | [Pt(κ2PC-P(t-Bu)2CMe2CH2)(P(t-Bu)3)]+ and [Pt(P(t-Bu)3)2H]+ | nih.gov |

Mechanistic Studies of Chelation Product Formation in Ditert-butyl(phenyl)phosphane;platinum Systems

The formation of chelation products, particularly through cyclometalation, is a recurring theme in the chemistry of platinum complexes with bulky phosphines like ditert-butyl(phenyl)phosphane. Mechanistic studies have shed light on the pathways leading to these stable metallacycles.

For platinum(II) complexes, the mechanism is believed to proceed through an initial coordination of the phosphine ligand, followed by an intramolecular electrophilic attack of the platinum center on a C-H bond of a tert-butyl or phenyl group, facilitated by the steric pressure around the metal. This process is often reversible, but the formation of the five- or six-membered chelate ring provides a thermodynamic driving force.

In the case of platinum(I) metalloradicals generated from platinum(0) precursors, a radical-based mechanism has been proposed for cyclometalation. nih.gov This involves a carbon-to-metal H-atom transfer to form an intermediate platinum(III) hydride complex. nih.gov Subsequent reductive elimination of H2 or reaction with a base can then lead to the observed platinum(II) cyclometalated product. Computational studies have supported the feasibility of this organometallic radical rebound mechanism. nih.gov

Investigation of Phosphine Steric Effects on Reaction Outcomes

The steric properties of phosphine ligands, often quantified by Tolman's cone angle, have a profound impact on the stability, structure, and reactivity of their metal complexes. youtube.com For ditert-butyl(phenyl)phosphane and related bulky phosphines, the large steric bulk leads to several key effects in platinum chemistry.

Firstly, the steric hindrance limits the number of phosphine ligands that can coordinate to the platinum center, favoring the formation of low-coordinate, reactive species. This is a crucial aspect in many catalytic applications where substrate binding to the metal is a key step.

Secondly, the steric crowding around the metal can promote intramolecular reactions such as cyclometalation, as the ligand seeks to relieve steric strain by forming a chelate ring. semanticscholar.org This can lead to highly stable complexes that may be either desired products or catalyst deactivation species.

Thirdly, the steric bulk can influence the rate and selectivity of reactions occurring at the platinum center. For example, in cross-coupling reactions, the bulky phosphine can facilitate reductive elimination, which is often the product-forming step. The steric properties of the ligand can also control which isomers of a product are formed.

Studies on PCP-type pincer ligands with varying steric bulk (isopropyl vs. tert-butyl groups on the phosphorus) have demonstrated a significant steric effect on the stability of platinum(II) formyl complexes. rsc.orgresearchgate.net The bulkier t-butyl substituted complex exhibited greater stability towards decarbonylation compared to its isopropyl analogue, highlighting the role of sterics in stabilizing reactive intermediates. rsc.orgresearchgate.net

Table 3: Comparison of Steric and Electronic Parameters for Common Phosphine Ligands

| Phosphine Ligand | Cone Angle (°) | Tolman Electronic Parameter (χ, cm-1) |

| PMe3 | 118 | 2064.1 |

| PPh3 | 145 | 2068.9 |

| PCy3 | 170 | 2061.7 |

| P(t-Bu)3 | 182 | 2056.1 |

| P(t-Bu)2Ph | ~170 (estimated) | Not available |

Data for PMe3, PPh3, PCy3, and P(t-Bu)3 are from established literature. The cone angle for P(t-Bu)2Ph is estimated to be between that of PCy3 and P(t-Bu)3.

Theoretical and Computational Studies on Ditert Butyl Phenyl Phosphane;platinum

Computational Modeling of Reaction Mechanisms and Energy Profiles

Computational modeling is instrumental in elucidating the mechanisms of chemical reactions involving organometallic complexes. For platinum-phosphine complexes, this often involves mapping the potential energy surface for processes such as ligand association/dissociation, oxidative addition, and reductive elimination. nih.gov

These studies typically identify transition states and intermediates, and the calculation of their relative energies allows for the determination of reaction energy profiles and activation barriers. This information is crucial for understanding the kinetics and thermodynamics of the reactions. researchgate.net

Data Table 7.2.1: Calculated Energy Profile for a Hypothetical Ligand Substitution Reaction (Illustrative)

| Species | Relative Energy (kcal/mol) |

| Reactants | 0.0 |

| Transition State | +15.2 |

| Intermediate | -5.7 |

| Products | -10.3 |

Note: This table illustrates a hypothetical energy profile for a ligand substitution reaction. Specific computational data on the reaction mechanisms of "Ditert-butyl(phenyl)phosphane;platinum" could not be located.

Prediction of Molecular Geometry and Spectroscopic Parameters for this compound

DFT and other computational methods are widely used to predict the three-dimensional structure of molecules with high accuracy. nsf.govcornell.edu For a complex like "this compound," calculations would typically yield optimized bond lengths, bond angles, and dihedral angles.

Furthermore, these computational models can predict various spectroscopic parameters. For instance, vibrational frequencies from DFT calculations can be compared with experimental infrared (IR) and Raman spectra to aid in the characterization of the compound. Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts can be calculated to assist in the interpretation of experimental NMR data. scm.com

Data Table 7.3.1: Predicted Molecular Geometry and Spectroscopic Parameters for a Generic Platinum-Phosphine Complex (Illustrative)

| Parameter | Predicted Value (Illustrative) |

| Molecular Geometry | |

| Pt-P Bond Length | 2.25 Å |

| P-C(phenyl) Bond Length | 1.84 Å |

| P-C(t-butyl) Bond Length | 1.90 Å |

| C-Pt-P Angle | N/A (coordination dependent) |

| Spectroscopic Parameters | |

| Calculated ³¹P NMR Shift | 45 ppm |

| Prominent IR Frequencies | 550 cm⁻¹ (ν Pt-P), 3050 cm⁻¹ (ν C-H) |

Note: The data presented in this table are representative values for a generic platinum-phosphine complex and are not based on specific calculations for "this compound."

Q & A

Q. How can kinetic and mechanistic studies elucidate metallacycle formation in diarylplatinum systems?

- Methodological Answer : Stopped-flow UV-Vis spectroscopy monitors metallacycle formation rates (k ~10–10 s), while DFT calculations identify rate-determining steps (e.g., C–C reductive elimination). Isotopic labeling (e.g., C) tracks migratory insertion pathways. For seven-membered metallacycles, steric strain increases activation barriers by 15–20%, favoring five-membered products .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.